5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Overview
Description
5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that many similar compounds act by binding to specific sites on their target proteins, thereby modulating their activity . This interaction can lead to changes in cellular processes, ultimately affecting the organism’s overall physiology.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining its effectiveness in the body.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels, such as inhibiting enzyme activity, modulating receptor function, and altering cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s action can be influenced by the physiological environment within the body, including the presence of other metabolites, the state of the immune system, and the health status of the individual.
Preparation Methods
The synthesis of 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the formation of indole derivatives followed by chloroacetylation. One common method involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-indol-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxindole derivatives or reduced to form indoline derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Comparison with Similar Compounds
5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives and chloroacetyl compounds:
Indole Derivatives: Compounds such as 2-oxindole and 5-fluoroindole share similar structural features but differ in their biological activities and applications
Chloroacetyl Compounds: Chloroacetyl chloride and chloroacetic acid are simpler compounds that also undergo nucleophilic substitution reactions but lack the indole moiety, which contributes to the unique properties of this compound
The uniqueness of this compound lies in its combination of the indole core with the reactive chloroacetyl group, providing a versatile scaffold for various chemical and biological applications.
Properties
IUPAC Name |
5-(2-chloroacetyl)-3,3-dimethyl-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-12(2)8-5-7(10(15)6-13)3-4-9(8)14-11(12)16/h3-5H,6H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFQBCCRZMIKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)CCl)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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